molecular formula C21H19FN4O3S B4308588 N-[4-acetyl-5'-fluoro-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

N-[4-acetyl-5'-fluoro-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

Cat. No.: B4308588
M. Wt: 426.5 g/mol
InChI Key: STULAYJAHCBJQE-UHFFFAOYSA-N
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Description

N-[3’-acetyl-5-fluoro-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide is a complex organic compound that features a spirocyclic structure incorporating an indole and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3’-acetyl-5-fluoro-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the indole and thiadiazole precursors. The indole derivative can be synthesized through Fischer indole synthesis, while the thiadiazole ring can be formed via cyclization reactions involving hydrazine derivatives and carbon disulfide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[3’-acetyl-5-fluoro-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3’-acetyl-5-fluoro-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3’-acetyl-5-fluoro-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin.

    Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 5-mercapto-1,3,4-thiadiazole.

Uniqueness

N-[3’-acetyl-5-fluoro-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, binding affinity, and specificity compared to other similar compounds.

Properties

IUPAC Name

N-[4-acetyl-5'-fluoro-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-13(27)23-20-24-26(14(2)28)21(30-20)17-12-16(22)8-9-18(17)25(19(21)29)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STULAYJAHCBJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)F)N(C2=O)CCC4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-acetyl-5'-fluoro-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Reactant of Route 2
N-[4-acetyl-5'-fluoro-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Reactant of Route 3
N-[4-acetyl-5'-fluoro-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Reactant of Route 4
N-[4-acetyl-5'-fluoro-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Reactant of Route 5
N-[4-acetyl-5'-fluoro-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Reactant of Route 6
N-[4-acetyl-5'-fluoro-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

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